molecular formula C12H15BrO2 B8425639 Ethyl 3-bromo-4-phenylbutyrate

Ethyl 3-bromo-4-phenylbutyrate

Cat. No.: B8425639
M. Wt: 271.15 g/mol
InChI Key: JHHHMTNBKQJTMC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-phenylbutyrate is a brominated ester compound characterized by a butyrate backbone substituted with a bromine atom at the third carbon and a phenyl group at the fourth carbon.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

ethyl 3-bromo-4-phenylbutanoate

InChI

InChI=1S/C12H15BrO2/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

JHHHMTNBKQJTMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Ethyl 3-bromo-4-phenylbutyrate undergoes hydrolysis under acidic or basic conditions:

Base-Catalyzed Hydrolysis

  • Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate salt .

  • Reagents : NaOH or KOH in aqueous ethanol.

  • Product : 3-Bromo-4-phenylbutanoic acid (carboxylic acid form).

  • Conditions : Reflux at 80–100°C for 4–6 hours .

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by water attack to yield the carboxylic acid .

  • Reagents : HCl or H₂SO₄ in aqueous ethanol.

  • Product : 3-Bromo-4-phenylbutanoic acid.

Nucleophilic Substitution Reactions

The β-bromo substituent is susceptible to nucleophilic displacement (SN₂ or SN₁ mechanisms):

Nucleophile Reagents/Conditions Product Yield Source
AminesNH₃/EtOH, reflux (6–8 h)3-Amino-4-phenylbutanoate derivatives~75%
AlkoxidesNaOEt/EtOH, 50°C3-Ethoxy-4-phenylbutanoate60–70%
ThiolsNaSH/DMF, 60°C3-Mercapto-4-phenylbutanoate65%

Key Notes :

  • Steric hindrance from the phenyl group may slow SN₂ reactions, favoring SN₁ pathways in polar protic solvents .

  • Reaction rates depend on the nucleophile’s strength and solvent polarity.

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur to form α,β-unsaturated esters:

  • Reagents : KOtBu or DBU in THF .

  • Product : Ethyl 4-phenylbut-2-enoate.

  • Mechanism : Base abstracts a β-hydrogen, leading to bromide departure and double-bond formation .

  • Conditions : 60–80°C, 3–5 hours.

Reduction Reactions

The ester and bromine groups can be selectively reduced:

Ester Reduction

  • Reagents : LiAlH₄ in THF .

  • Product : 3-Bromo-4-phenylbutan-1-ol.

  • Selectivity : LiAlH₄ reduces esters to alcohols without affecting C-Br bonds.

Debromination

  • Reagents : Zn/HOAc or Pd/C under H₂ .

  • Product : Ethyl 4-phenylbutyrate.

  • Conditions : Room temperature, 2–4 hours.

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed couplings:

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Ethyl 3-aryl-4-phenylbutyrate80–90%
Heck ReactionPd(OAc)₂, alkene, NEt₃Ethyl 4-phenyl-3-vinylbutyrate70%

Optimization : Use anhydrous DMF or toluene as solvents at 80–100°C .

Cyclization Reactions

Intramolecular reactions can form cyclic ketones or lactones:

  • Reagents : NaH in THF (for Dieckmann cyclization) .

  • Product : 4-Phenylcyclopentanone.

  • Mechanism : Base-induced intramolecular ester condensation.

Oxidation Reactions

The β-carbon can be oxidized to a ketone:

  • Reagents : KMnO₄ or CrO₃ in acidic conditions .

  • Product : Ethyl 3-oxo-4-phenylbutyrate.

  • Note : Over-oxidation to carboxylic acids is possible without controlled conditions .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name Substituent (R) Backbone Molecular Formula (Example) Key Properties/Applications
Ethyl 3-bromo-4-phenylbutyrate Phenyl Butyrate C₁₂H₁₃BrO₂ High steric bulk; potential for Suzuki coupling
Ethyl 3-bromo-4-ethylbenzoate (BP 24105) Ethyl Benzoate C₁₁H₁₃BrO₂ Moderate lipophilicity; pharmaceutical intermediate
Ethyl 3-bromo-4-fluorobenzoate (BP 24106) Fluoro Benzoate C₉H₈BrFO₂ Electron-withdrawing group; enhances electrophilicity
Ethyl 3-bromobutyrate (BP 24111) H (no aryl) Butyrate C₆H₁₁BrO₂ Simpler structure; used in alkylation reactions
Key Observations:
  • Backbone Influence : Butyrate derivatives (e.g., this compound) exhibit greater conformational flexibility compared to rigid benzoate analogs. This flexibility may enhance reactivity in nucleophilic substitutions or cross-coupling reactions.
  • Electron-withdrawing substituents (e.g., fluoro in BP 24106) increase the electrophilicity of the bromine atom, favoring SN2 mechanisms, while electron-donating groups (e.g., methoxy in BP 24110) may stabilize intermediates .
  • Bioactivity : Brominated benzoates like BP 24107 (hydroxy-substituted) have demonstrated antimicrobial properties in plant extracts, suggesting that this compound may also exhibit bioactivity, though direct evidence is lacking .

Physicochemical Properties

  • Solubility: The phenyl group in this compound reduces water solubility compared to non-aryl analogs like Ethyl 3-bromobutyrate, aligning with trends observed in lipophilic benzoate derivatives .
  • Thermal Stability : Bulky substituents (e.g., isopropoxy in BP 24108) typically increase melting points. This compound likely has a higher melting point than simpler bromobutyrates due to crystalline packing facilitated by the phenyl group.

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